3-(Hydroxymethyl)benzenesulfonamide

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Researchers requiring position-specific benzenesulfonamide scaffolds for SAR studies often face supply gaps for meta-substituted isomers. 3-(Hydroxymethyl)benzenesulfonamide (CAS 220798-42-5) addresses this need as a versatile meta-substituted building block with a derivatizable primary alcohol handle. • Derivatizable -CH2OH group enables controlled oxidation to 3-formylbenzenesulfonamide or direct conjugation for triazole/thiazolone hybrid library synthesis. • Distinct physicochemical profile (predicted LogP -0.4, TPSA 88.8 Ų) versus ortho- and para-isomers, enabling comparative target-engagement and positional-effect studies. • Consistent ≥95% purity with full analytical documentation (NMR, HPLC) for reproducible research outcomes.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 220798-42-5
Cat. No. B1322965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)benzenesulfonamide
CAS220798-42-5
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)CO
InChIInChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11)
InChIKeyVKZQCTHCVNLLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)benzenesulfonamide Overview


3-(Hydroxymethyl)benzenesulfonamide (CAS 220798-42-5) is a functionalized benzenesulfonamide building block with the molecular formula C₇H₉NO₃S and molecular weight of 187.22 g/mol. It features a primary sulfonamide group (-SO₂NH₂) and a hydroxymethyl substituent (-CH₂OH) at the meta position relative to the sulfonamide . Commercial sources offer this compound at standard purity specifications of 95% or higher , and it is categorized as a versatile small molecule scaffold for research applications .

3-(Hydroxymethyl)benzenesulfonamide Substitution Specificity


The substitution pattern on the benzenesulfonamide ring is not interchangeable in applications requiring specific spatial and electronic profiles. Positional isomers—the ortho-substituted 2-(hydroxymethyl)benzenesulfonamide and the para-substituted 4-(hydroxymethyl)benzenesulfonamide—present distinct chemical and biological properties that preclude simple substitution . Furthermore, within the hydroxymethylbenzenesulfonamide family, the meta substitution pattern contributes to unique physicochemical parameters including a predicted LogP of -0.4 and a topological polar surface area (TPSA) of 88.8 Ų [1], which influence solubility, permeability, and binding behavior. The compound also serves as a specific precursor to 3-formylbenzenesulfonamide via controlled oxidation [2], enabling synthetic pathways not accessible with alternative isomers.

3-(Hydroxymethyl)benzenesulfonamide Differentiation Evidence


Meta vs Para Physicochemical Differences

The meta-substituted 3-(hydroxymethyl)benzenesulfonamide exhibits a predicted LogP of -0.4, substantially more hydrophilic than the unsubstituted benzenesulfonamide parent scaffold [1]. The topological polar surface area (TPSA) of 88.8 Ų is identical to its positional isomers [1], but the meta arrangement alters the spatial orientation of the hydroxymethyl hydrogen bond donor relative to the sulfonamide pharmacophore .

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Solvent Solubility Profile

3-(Hydroxymethyl)benzenesulfonamide is reported to be soluble in ethanol, chloroform, and dichloromethane, but insoluble in water . This solubility profile differs from related compounds such as 3-hydroxy-N-methyl-benzenesulfonamide, which has been reported with water solubility of approximately 26 g/L [1].

Synthetic Chemistry Formulation Reaction Optimization

Precursor to 3-Formylbenzenesulfonamide

3-(Hydroxymethyl)benzenesulfonamide serves as a direct precursor to 3-formylbenzenesulfonamide (3-sulfamoyl-benzaldehyde, CAS 1778-37-6) via oxidation of the primary alcohol [1]. The ortho-isomer 2-(hydroxymethyl)benzenesulfonamide oxidizes to a different aldehyde product with distinct chemical properties, as does the para-isomer .

Synthetic Intermediates Functional Group Interconversion Building Blocks

Purity Comparison vs Benzenesulfonamide

Commercial suppliers report 3-(hydroxymethyl)benzenesulfonamide at a standard purity specification of 95% (minimum), with analytical data including NMR, HPLC, and GC available upon request . In comparison, benzenesulfonamide (the unsubstituted parent) is widely available at 97–99% purity from major suppliers .

Quality Control Procurement Analytical Standards

Limited Comparative Bioactivity Data

Despite the compound being described as a carbonic anhydrase inhibitor and a competitive inhibitor of bacterial dihydropteroate synthetase , no peer-reviewed studies reporting direct quantitative bioactivity data (Ki, IC₅₀, EC₅₀) for 3-(hydroxymethyl)benzenesulfonamide itself were identified in this analysis. In contrast, 4-(hydroxymethyl)benzenesulfonamide has reported Ki values of 36–89 nM against Entamoeba histolytica β-carbonic anhydrase [1], and 2-(hydroxymethyl)benzenesulfonamide derivatives adjacent to sulfonamide have shown potent COX-2 inhibitory activity in vitro [2].

Evidence Limitations Research Gap Procurement Considerations

Building Block for Benzenesulfonamide Libraries

3-(Hydroxymethyl)benzenesulfonamide is commercially marketed and utilized as a versatile small molecule scaffold and has been employed in the synthesis of triazole-benzenesulfonamide hybrids, aryl thiazolone–benzenesulfonamide derivatives, and indole-based benzenesulfonamides . The compound's classification as a building block distinguishes it from many commercially available benzenesulfonamide derivatives that are not explicitly positioned for scaffold derivatization.

Parallel Synthesis Scaffold Derivatization Medicinal Chemistry

3-(Hydroxymethyl)benzenesulfonamide Application Scenarios


Meta-Substituted Scaffold for SAR Studies

Use 3-(hydroxymethyl)benzenesulfonamide as a versatile building block [1] in structure-activity relationship (SAR) studies requiring a meta-substituted benzenesulfonamide core with a derivatizable hydroxymethyl handle. The predicted LogP of -0.4 and TPSA of 88.8 Ų provide a distinct physicochemical profile compared to ortho- or para-isomers, making it suitable for exploring positional effects on target engagement.

3-Formylbenzenesulfonamide Library Precursor

Employ 3-(hydroxymethyl)benzenesulfonamide as a direct synthetic precursor to 3-formylbenzenesulfonamide (CAS 1778-37-6) [1] via oxidation. The resulting aldehyde enables further diversification through reductive amination, hydrazone formation, or other carbonyl-based coupling reactions to generate meta-substituted benzenesulfonamide libraries.

Triazole- and Thiazolone-Hybrid Building Block

Incorporate 3-(hydroxymethyl)benzenesulfonamide into the synthesis of triazole-benzenesulfonamide hybrids or aryl thiazolone–benzenesulfonamide derivatives . The primary alcohol provides a functional handle for conjugation while maintaining the sulfonamide pharmacophore, enabling the construction of multi-target-directed ligands for exploratory medicinal chemistry programs.

Positional Isomer Effects in Drug Design

Utilize 3-(hydroxymethyl)benzenesulfonamide in comparative studies with its ortho- and para-isomers to investigate how hydroxymethyl substitution position affects binding, pharmacokinetic properties, and target selectivity. The meta position provides intermediate spatial and electronic characteristics relative to ortho and para, useful for mapping optimal substitution patterns in benzenesulfonamide-based inhibitors.

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